3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole
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Overview
Description
3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a hydrazinyl group at the 3-position and phenyl groups at the 4 and 5 positions of the triazole ring. The unique structure of this compound endows it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The increased acetylcholine levels enhance neurotransmission, which can have various effects depending on the specific neural pathways involved.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in many physiological functions, including muscle contraction, heart rate, memory, and learning. By increasing acetylcholine levels, this compound can enhance the activity of this pathway .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
The inhibition of AChE by this compound leads to increased acetylcholine levels, enhancing cholinergic neurotransmission . This can result in various effects, depending on the specific neural pathways involved. For example, it could potentially improve memory and learning in individuals with neurodegenerative diseases, where cholinergic transmission is often impaired .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with diphenyl ketones in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.
Scientific Research Applications
3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole
- 3,4-diphenyl-4H-1,2,4-triazole
- 1,2,4-triazole-3-thiol derivatives
Uniqueness
3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole is unique due to the presence of both hydrazinyl and diphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4,5-diphenyl-1,2,4-triazol-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c15-16-14-18-17-13(11-7-3-1-4-8-11)19(14)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEUUIJOMISLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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